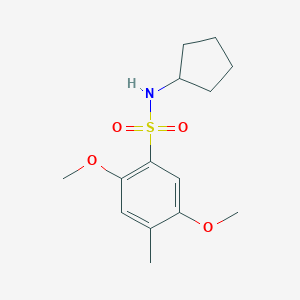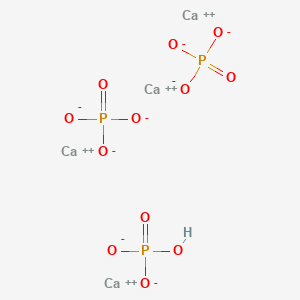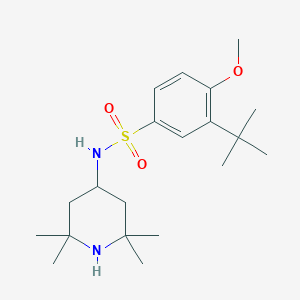
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. It is a prodrug that is rapidly converted into the active form of the drug, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of pain and inflammation. The drug has been shown to have superior efficacy and safety compared to traditional NSAIDs such as diclofenac and naproxen. This compound has also been shown to have a lower risk of gastrointestinal side effects such as ulcers and bleeding.
Wirkmechanismus
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, this compound does not affect the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 has been shown to reduce pain and inflammation without causing gastrointestinal side effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. The drug has also been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs, as well as a lower risk of adverse cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has several advantages for use in lab experiments. The drug has a high degree of purity and can be synthesized in large quantities, making it suitable for use in preclinical and clinical trials. This compound has also been shown to have a favorable safety profile, with a lower risk of gastrointestinal side effects and adverse cardiovascular events compared to traditional NSAIDs. However, one limitation of this compound is that it is a prodrug that requires conversion to the active form in vivo. This may complicate the interpretation of results in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide. One area of focus is the potential use of the drug in the treatment of chronic pain conditions such as osteoarthritis and neuropathic pain. Another area of focus is the development of new formulations of this compound that can be administered by alternative routes such as topical or transdermal delivery. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in humans.
Synthesemethoden
The synthesis of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide involves the reaction between 4-acetylbenzenesulfonamide and 2-thienylmethylamine. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The product is then purified by recrystallization to obtain a white solid with a purity of over 99%. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
Eigenschaften
Molekularformel |
C13H13NO3S2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-acetyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S2/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,14H,9H2,1H3 |
InChI-Schlüssel |
ASKOGVGWZLSLIZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)



